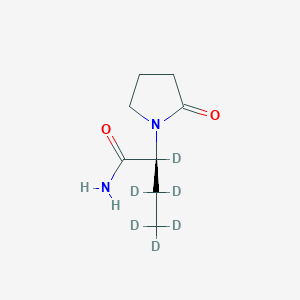
1-Pyrrolidineacetamide-a-d, a-(ethyl-1,1,2,2,2-d5)-2-oxo-, (aS)-; Levetiracetam-D6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Pyrrolidineacetamide-a-d, a-(ethyl-1,1,2,2,2-d5)-2-oxo-, (aS)-; Levetiracetam-D6 is a deuterated analog of Levetiracetam, a widely used antiepileptic drug. Deuterated compounds are those in which hydrogen atoms are replaced with deuterium, a stable isotope of hydrogen. This modification can enhance the pharmacokinetic properties of the drug, potentially leading to improved efficacy and reduced side effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Pyrrolidineacetamide-a-d, a-(ethyl-1,1,2,2,2-d5)-2-oxo-, (aS)- typically involves the deuteration of Levetiracetam. This can be achieved through various methods, including catalytic exchange reactions using deuterium gas or deuterated solvents. The reaction conditions often require specific catalysts and controlled environments to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of deuterated compounds like Levetiracetam-D6 involves scaling up the synthetic routes while maintaining the purity and yield of the product. This may include the use of advanced catalytic systems and continuous flow reactors to optimize the reaction conditions and minimize the production costs.
Chemical Reactions Analysis
Types of Reactions
1-Pyrrolidineacetamide-a-d, a-(ethyl-1,1,2,2,2-d5)-2-oxo-, (aS)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
1-Pyrrolidineacetamide-a-d, a-(ethyl-1,1,2,2,2-d5)-2-oxo-, (aS)- has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the effects of deuteration on chemical properties.
Biology: Investigated for its potential to modulate biological pathways differently from its non-deuterated counterpart.
Medicine: Explored for its enhanced pharmacokinetic properties, potentially leading to better therapeutic outcomes in epilepsy treatment.
Industry: Utilized in the development of new drug formulations with improved stability and efficacy.
Mechanism of Action
The mechanism of action of 1-Pyrrolidineacetamide-a-d, a-(ethyl-1,1,2,2,2-d5)-2-oxo-, (aS)- involves its interaction with specific molecular targets in the brain. It is believed to modulate synaptic neurotransmitter release by binding to synaptic vesicle protein 2A (SV2A). This interaction helps stabilize neuronal activity and prevent seizures.
Comparison with Similar Compounds
Similar Compounds
Levetiracetam: The non-deuterated form of the compound, widely used as an antiepileptic drug.
Brivaracetam: A similar compound with a higher affinity for SV2A, used for epilepsy treatment.
Piracetam: Another pyrrolidone derivative with cognitive-enhancing properties.
Uniqueness
1-Pyrrolidineacetamide-a-d, a-(ethyl-1,1,2,2,2-d5)-2-oxo-, (aS)- is unique due to its deuterated nature, which can lead to improved pharmacokinetic properties. This can result in longer-lasting effects, reduced dosing frequency, and potentially fewer side effects compared to its non-deuterated counterparts.
Properties
CAS No. |
1133229-29-4 |
|---|---|
Molecular Formula |
C8H14N2O2 |
Molecular Weight |
176.25 g/mol |
IUPAC Name |
(2S)-2,3,3,4,4,4-hexadeuterio-2-(2-oxopyrrolidin-1-yl)butanamide |
InChI |
InChI=1S/C8H14N2O2/c1-2-6(8(9)12)10-5-3-4-7(10)11/h6H,2-5H2,1H3,(H2,9,12)/t6-/m0/s1/i1D3,2D2,6D |
InChI Key |
HPHUVLMMVZITSG-QCIDAUEHSA-N |
Isomeric SMILES |
[2H][C@@](C(=O)N)(C([2H])([2H])C([2H])([2H])[2H])N1CCCC1=O |
Canonical SMILES |
CCC(C(=O)N)N1CCCC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[9-[10-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]decyl]-9-azabicyclo[3.3.1]nonan-3-yl] N-(2,5-dimethoxyphenyl)carbamate](/img/structure/B13443731.png)

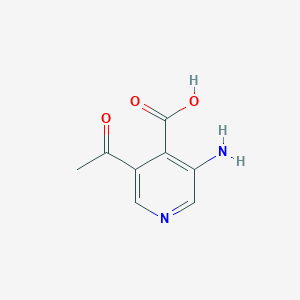
![1,3-Bis-[3-(3,5-Dimethylphenoxy)-2-hydroxypropyl]-5-glycidyl Isocyanurate](/img/structure/B13443742.png)
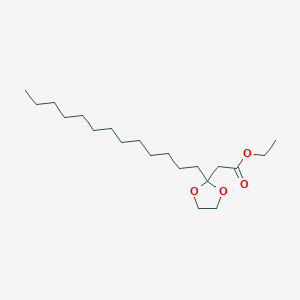
![Piperazine, 1-acetyl-4-[4-[[2-(bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-, (2S-cis)-](/img/structure/B13443756.png)
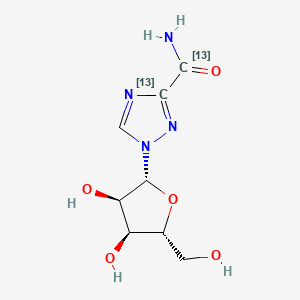
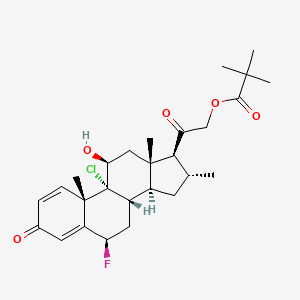
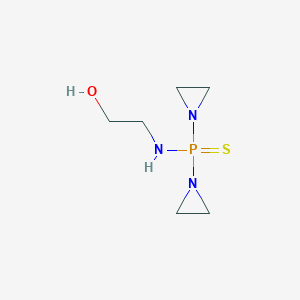
![(8R,9S,10R,17S)-4-chloro-17-(hydroxymethyl)-10,17-dimethyl-6,7,8,9,11,12,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13443776.png)
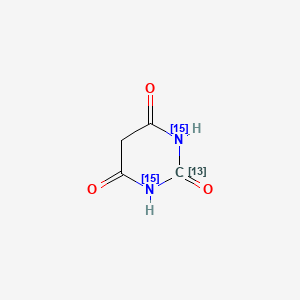
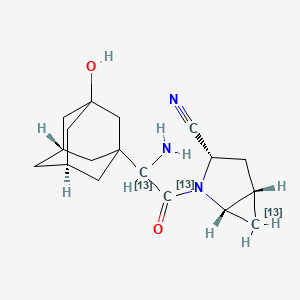
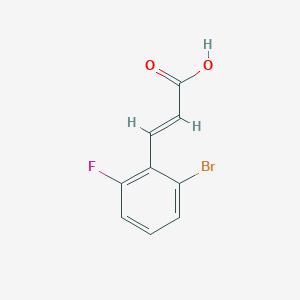
![5-cyano-1H-benzo[d]imidazole-2-carboxylic acid](/img/structure/B13443795.png)
